LogP Advantage Over 4-Chloro-3-phenylpyridine
The target compound exhibits a calculated LogP of 6.22, compared to 3.40 for 4-chloro-3-phenylpyridine, representing a 2.82 log unit (roughly 660-fold) increase in predicted octanol-water partition coefficient . This difference arises from the 2-phenylnaphthalene substituent replacing the simple phenyl group.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 6.2222 |
| Comparator Or Baseline | 4-Chloro-3-phenylpyridine: LogP 3.40200 |
| Quantified Difference | Δ LogP = 2.82 (approximately 660-fold greater lipophilicity) |
| Conditions | In silico prediction; source: ChemSrc database |
Why This Matters
This dramatic difference in predicted lipophilicity directly impacts membrane permeability and solubility, making the target compound uniquely suitable for designing highly lipophilic bioactive molecules or materials that require preferential partitioning into non-aqueous phases.
